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An Application Note and Detailed Protocol for the Global Profiling of Protein Succinylation

Introduction: Unveiling the Succinylome

Protein succinylation is a dynamic and reversible post-translational modification (PTM) where a
succinyl group is added to a lysine residue on a protein. This modification, first identified in E.
coli in 2011, has since been implicated in a wide range of cellular processes across various
organisms, from bacteria to humans. The addition of a succinyl group (C4H403) induces a
significant chemical change, converting a positively charged lysine residue to a negatively
charged one and introducing a larger structural moiety. This alteration can profoundly impact
protein structure, function, enzymatic activity, and protein-protein interactions.

Global profiling of protein succinylation, or "succinylomics," is a powerful mass spectrometry-
based proteomics approach used to identify and quantify thousands of succinylation sites in a
complex biological sample. This application note provides a detailed, field-tested workflow for
researchers, scientists, and drug development professionals aiming to investigate the role of
protein succinylation in their biological systems of interest. The protocols described herein are
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designed to be robust and self-validating, drawing upon established methodologies and expert
insights to ensure high-quality, reproducible results.

The Scientific Rationale: Why Study Protein
Succinylation?

The study of protein succinylation is driven by its emerging roles in cellular metabolism and
disease. Unlike more extensively studied PTMs like phosphorylation or acetylation,
succinylation is intrinsically linked to the Krebs cycle, with succinyl-CoA serving as the donor
molecule. This direct connection suggests that protein succinylation levels may act as a cellular
sensor for metabolic flux and energy status.

Dysregulation of protein succinylation has been associated with various pathological
conditions, including metabolic disorders, cancer, and neurodegenerative diseases. Therefore,
a comprehensive understanding of the "succinylome" can provide novel insights into disease
mechanisms and reveal potential biomarkers and therapeutic targets.

Experimental Workflow: A Comprehensive Overview

The global profiling of protein succinylation follows a multi-step proteomics workflow. Each
stage is critical for the successful identification and quantification of succinylated peptides.
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Figure 1: A high-level overview of the global succinylomics workflow, from sample preparation
to data analysis.

Part 1: Sample Preparation and Protein Digestion

The foundation of any successful proteomics experiment lies in meticulous sample preparation.
The goal is to efficiently extract proteins, denature them, and digest them into peptides suitable
for mass spectrometry analysis.

Protocol 1.1: Protein Extraction, Reduction, Alkylation,
and Digestion

Rationale: This protocol details the initial steps of preparing a cell or tissue lysate for proteomic
analysis. Lysis buffers containing urea are used to effectively denature proteins and solubilize
cellular components. Dithiothreitol (DTT) reduces disulfide bonds, which are then permanently
blocked by iodoacetamide (IAA) to prevent refolding. Finally, trypsin, a serine protease, is used
to cleave proteins C-terminal to lysine and arginine residues, generating peptides of an ideal
size for mass spectrometry.

Materials:

e Lysis Buffer: 8 M Urea, 100 mM Tris-HCI, pH 8.0

Reducing Agent: 1 M Dithiothreitol (DTT)

Alkylating Agent: 1 M lodoacetamide (IAA)

Trypsin (sequencing grade)

Tris-HCI, pH 8.0

BCA Protein Assay Kit

Procedure:

o Cell/Tissue Lysis:
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[e]

For cultured cells, wash the cell pellet with ice-cold PBS. Resuspend the pellet in Lysis
Buffer.

[e]

For tissues, homogenize the tissue in Lysis Buffer on ice.

o

Sonicate the lysate on ice to shear DNA and ensure complete lysis.

[¢]

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

Protein Quantification:

o Carefully collect the supernatant.

o Determine the protein concentration using a BCA Protein Assay.
Reduction:

o To a known amount of protein (e.g., 10 mg), add DTT to a final concentration of 10 mM.
o Incubate at 37°C for 1 hour.

Alkylation:

o Cool the sample to room temperature.

o Add IAA to a final concentration of 20 mM.

o Incubate in the dark at room temperature for 45 minutes.
Digestion:

o Dilute the sample with 200 mM Tris-HCI, pH 8.0 to reduce the urea concentration to below
2 M. This is crucial for trypsin activity.

o Add trypsin at a 1:50 (trypsin:protein) ratio by weight.
o Incubate overnight at 37°C.

Desalting:
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o Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
o Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

o Elute the peptides and dry them in a vacuum centrifuge.

Part 2: Imnmunoaffinity Enrichment of Succinylated
Peptides

Succinylated peptides are typically of low abundance compared to their unmodified
counterparts. Therefore, an enrichment step is essential to increase their concentration and
enable their detection by mass spectrometry.

Protocol 2.1: Antibody-Based Enrichment of Succinyl-
Lysine Peptides
Rationale: This protocol utilizes antibodies that specifically recognize the succinyl-lysine motif.

These antibodies are conjugated to agarose beads, allowing for the capture and isolation of
succinylated peptides from the complex peptide mixture.

Materials:

Anti-Succinyl-Lysine Antibody-Conjugated Agarose Beads

Immunoaffinity Purification (IAP) Buffer: 50 mM MOPS, pH 7.2, 10 mM Sodium Phosphate,
50 mM NaCl

Wash Buffer: IAP Buffer

Elution Buffer: 0.15% Trifluoroacetic Acid (TFA)
Procedure:
o Bead Preparation:

o Wash the anti-succinyl-lysine antibody-conjugated agarose beads three times with IAP
Buffer.
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e Peptide Incubation:
o Resuspend the dried, desalted peptide digest in IAP Buffer.
o Add the peptide solution to the washed beads.
o Incubate at 4°C for 2-4 hours with gentle rotation.

e Washing:

o Centrifuge the beads at 1,000 x g for 1 minute and discard the supernatant (this contains
the non-succinylated peptides).

o Wash the beads three times with IAP Buffer.
o Wash the beads three times with water.
e Elution:

o Add Elution Buffer to the beads and incubate for 10 minutes at room temperature with
gentle shaking.

o Centrifuge and collect the supernatant containing the enriched succinylated peptides.
o Repeat the elution step once more and combine the eluates.

e Final Desalting:
o Desalt the enriched peptides using a C18 ZipTip or similar SPE method.

o Dry the enriched peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS
analysis.

Part 3: LC-MS/MS Analysis and Data Interpretation

The enriched succinylated peptides are separated by liquid chromatography and analyzed by
tandem mass spectrometry to determine their sequence and identify the site of modification.
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Figure 2: The process of LC-MS/MS analysis for succinylated peptides.

3.1: LC-MS/MS Parameters

Rationale: High-resolution mass spectrometry is crucial for accurately identifying succinylated
peptides. The succinyl group adds 100.01604 Da to the mass of a lysine residue. High mass
accuracy in both the MS1 (precursor ion) and MS2 (fragment ion) scans is necessary to
confidently assign the modification.

Typical Parameters:
e LC System: A nano-flow HPLC system coupled to the mass spectrometer.
e Column: A C18 reverse-phase column with a particle size of <2 pum.

» Gradient: A shallow gradient of acetonitrile in 0.1% formic acid is used to separate the
peptides over 60-120 minutes.

e Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.
e MS1 Resolution: > 60,000

e MS2 Resolution: > 15,000
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o Data-Dependent Acquisition (DDA): The top 10-20 most intense precursor ions from the MS1
scan are selected for fragmentation.

3.2: Data Analysis and Bioinformatics

Rationale: The raw mass spectrometry data is processed using specialized software to identify
the peptides and localize the succinylation sites.

Workflow:
» Database Searching:

o Raw files are searched against a protein database (e.g., UniProt) using a search engine
like MaxQuant, Sequest, or Mascot.

o The search parameters must include:

Enzyme: Trypsin

Fixed Modification: Carbamidomethyl (C)

Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and Succinyl (K).

Mass Tolerances: Appropriate for the instrument used (e.g., 10 ppm for precursor ions,
0.02 Da for fragment ions).

e Site Localization:

o The software will calculate a probability score for the localization of the succinyl group on
a specific lysine residue within the peptide. High-confidence sites are typically those with a
localization probability > 0.75.

¢ Quantification:

o For label-free quantification, the intensity of the precursor ion for a given peptide is
compared across different samples.
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o For labeled quantification (e.g., SILAC, TMT), the relative intensities of the reporter ions
are used.

» Bioinformatic Analysis:

o The identified succinylated proteins can be analyzed for enrichment in specific cellular
compartments, biological processes, or molecular functions using tools like DAVID or
Panther.

o Motif analysis can be performed using tools like motif-X to identify consensus sequences
around the succinylation sites.

Data Presentation: A Comparative Overview

The following table provides a summary of the expected outcomes and key considerations at
each stage of the workflow.

( )
s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

. J

Trustworthiness and Self-Validation

To ensure the reliability of the results, several quality control measures should be implemented:

» Positive Controls: Spike a known succinylated protein (e.g., succinylated BSA) into a sample
to verify the efficiency of the enrichment and LC-MS/MS detection.

» Negative Controls: Perform a mock enrichment with beads that have not been conjugated to
an antibody to assess non-specific binding.
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» Reproducibility: Analyze technical and biological replicates to ensure the consistency of the
identified succinylation sites and their quantification.

By incorporating these measures, researchers can have high confidence in the validity of their
succinylomics data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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